2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Description
2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. Compounds with structures similar to the given chemical have shown broad spectrum antitumor activities, with some derivatives nearly 1.5–3.0-fold more potent compared to the control substance 5-FU. These compounds target specific cancer cell lines, including CNS, renal, breast cancer, and leukemia, through molecular docking methodologies, indicating their potential as targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Activities
New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been synthesized and demonstrated potent analgesic and anti-inflammatory activities. These activities were confirmed through animal studies, highlighting their potential for developing new pain and inflammation management therapies (D. Dewangan et al., 2016).
Antimicrobial and Hemolytic Activity
Research on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has shown significant antimicrobial and minimal hemolytic activities, making them promising candidates for antimicrobial drug development. The studies identified compounds with variable activity levels against selected microbial species, providing a basis for further optimization and application in combating microbial infections (Samreen Gul et al., 2017).
Anticonvulsant Activity
Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and evaluated for anticonvulsant activities. A systematic series of N-R-acetamides was developed, with pharmacological studies revealing compounds that significantly improved experimental convulsive syndrome rates in mice without impairing motor coordination. This research suggests the potential of these compounds in developing new treatments for epilepsy and related disorders (Wassim El Kayal et al., 2019).
Properties
IUPAC Name |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c20-15(25)10-23-14-9-5-4-8-13(14)18(26)24(19(23)27)11-16-21-17(22-28-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTBRMHPKNHCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.